molecular formula C20H20N4OS2 B2923876 4-butyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189703-62-5

4-butyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2923876
CAS No.: 1189703-62-5
M. Wt: 396.53
InChI Key: SCSPWUBVANYAOM-UHFFFAOYSA-N
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Description

The compound “4-butyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” is a complex organic molecule that contains several heterocyclic rings, including a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core . The presence of sulfur (in the thieno ring) and nitrogen (in the triazolo and pyrimidine rings) atoms suggests that this compound might exhibit interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the conjugated system of double bonds in the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core . The presence of the vinylbenzyl and butyl groups could introduce some steric hindrance, potentially affecting the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound is likely to be influenced by the electron-rich heterocyclic rings and the presence of the vinyl group . These features could make it a potential candidate for various chemical reactions, such as electrophilic aromatic substitution or addition-elimination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, similar compounds with a vinylbenzyl group have a density of 1.0±0.1 g/cm3, a boiling point of 293.4±9.0 °C at 760 mmHg, and a flash point of 156.7±9.9 °C .

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of pyrimidine, such as those containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, exhibit notable antibacterial properties. A study by Lahmidi et al. (2019) synthesized a novel derivative which was found to have antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This suggests potential applications in the development of new antibacterial agents (Lahmidi et al., 2019).

Antitumor Activity

An unexpected Dimroth rearrangement in the synthesis process of related thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core derivatives has led to compounds with potent antitumor activity. Lauria et al. (2013) reported that these new derivatives exhibited strong antiproliferative activity at nanomolar concentrations, highlighting their potential as anticancer agents (Lauria et al., 2013).

Antiviral Activity

A series of compounds related to 4-aryl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones demonstrated inhibitory activity against various enteroviruses, including Human Coxsackievirus and Rhinovirus strains. The specific structure of the C-8-tert-butyl group was crucial for their activity. This research by Biswas et al. (2017) indicates potential use in developing new antiviral drugs (Biswas et al., 2017).

Properties

IUPAC Name

8-butyl-12-[(4-ethenylphenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS2/c1-3-5-11-23-18(25)17-16(10-12-26-17)24-19(23)21-22-20(24)27-13-15-8-6-14(4-2)7-9-15/h4,6-10,12H,2-3,5,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSPWUBVANYAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=C(C=C4)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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